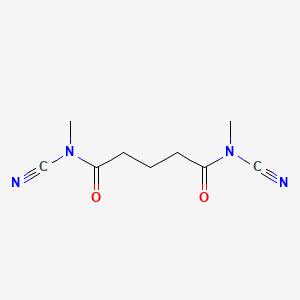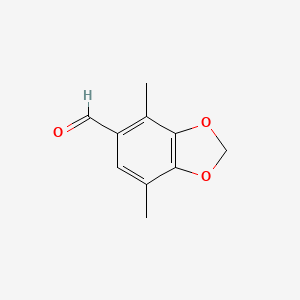
(Oct-1-yn-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Synthesis via Ethynylation: One common method involves the ethynylation of 3-methylbenzene (toluene) using acetylene in the presence of a catalyst such as palladium chloride (PdCl2) and copper iodide (CuI) in a solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, often involving continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
Oxidation: (Oct-1-yn-3-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of 3-methylstyrene.
Substitution: The compound can participate in electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Biology
Biomolecular Probes: The compound can be used to synthesize biomolecular probes for studying enzyme activities and protein interactions.
Medicine
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization reactions.
作用機序
The mechanism by which (Oct-1-yn-3-yl)benzene exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
1-Ethynyl-4-methylbenzene: Similar structure but with the ethynyl group attached to the fourth carbon.
1-Ethynyl-2-methylbenzene: Ethynyl group attached to the second carbon.
1-Phenyl-1-propyne: Similar structure with a propynyl group instead of an ethynyl group.
Uniqueness
Positional Isomerism: The position of the ethynyl group in (Oct-1-yn-3-yl)benzene provides unique reactivity compared to its positional isomers.
Chemical Properties: The specific arrangement of functional groups in this compound allows for distinct chemical reactions and applications, making it a valuable compound in various fields.
特性
CAS番号 |
89329-70-4 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
oct-1-yn-3-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h2,6,8-9,11-13H,3,5,7,10H2,1H3 |
InChIキー |
CCGUQTSITIQJJR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C#C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


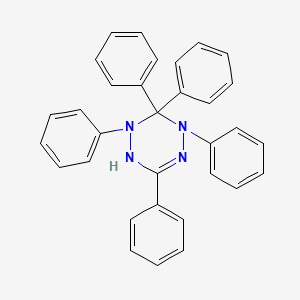
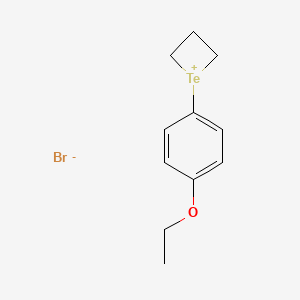
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
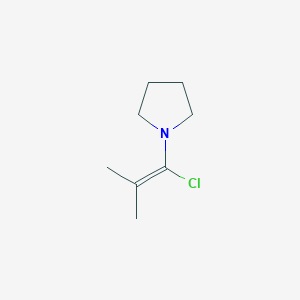

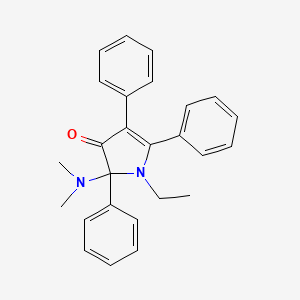
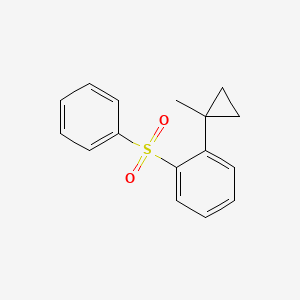

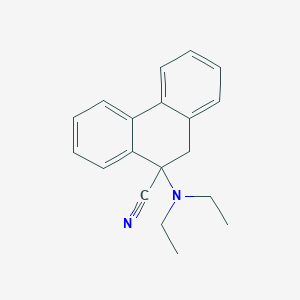

![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
